molecular formula C14H11F4N3 B14012786 4-[(e)-(4-Ethylphenyl)diazenyl]-2,3,5,6-tetrafluoroaniline CAS No. 22955-61-9

4-[(e)-(4-Ethylphenyl)diazenyl]-2,3,5,6-tetrafluoroaniline

Cat. No.: B14012786
CAS No.: 22955-61-9
M. Wt: 297.25 g/mol
InChI Key: IYQOYJXTJWMAJV-UHFFFAOYSA-N
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Description

4-[(e)-(4-Ethylphenyl)diazenyl]-2,3,5,6-tetrafluoroaniline is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries due to their vibrant colors and chemical properties. This particular compound is notable for its unique structure, which includes both ethyl and tetrafluoroaniline groups, making it a subject of interest in scientific research and industrial applications.

Preparation Methods

The synthesis of 4-[(e)-(4-Ethylphenyl)diazenyl]-2,3,5,6-tetrafluoroaniline typically involves the diazotization of 4-ethylphenylamine followed by azo coupling with 2,3,5,6-tetrafluoroaniline. The reaction conditions often require acidic environments and controlled temperatures to ensure the successful formation of the azo bond. Industrial production methods may involve large-scale batch processes with stringent quality control measures to maintain the purity and consistency of the compound .

Chemical Reactions Analysis

4-[(e)-(4-Ethylphenyl)diazenyl]-2,3,5,6-tetrafluoroaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions typically yield amines by breaking the azo bond.

    Substitution: The fluorine atoms in the tetrafluoroaniline group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

4-[(e)-(4-Ethylphenyl)diazenyl]-2,3,5,6-tetrafluoroaniline has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure allows it to be used in studies related to enzyme interactions and protein labeling.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.

    Industry: It is used in the production of dyes, pigments, and other colorants due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 4-[(e)-(4-Ethylphenyl)diazenyl]-2,3,5,6-tetrafluoroaniline involves its interaction with molecular targets such as enzymes and proteins. The azo bond can undergo cleavage under certain conditions, releasing active intermediates that can interact with biological pathways. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

4-[(e)-(4-Ethylphenyl)diazenyl]-2,3,5,6-tetrafluoroaniline can be compared with other azo compounds such as:

Properties

CAS No.

22955-61-9

Molecular Formula

C14H11F4N3

Molecular Weight

297.25 g/mol

IUPAC Name

4-[(4-ethylphenyl)diazenyl]-2,3,5,6-tetrafluoroaniline

InChI

InChI=1S/C14H11F4N3/c1-2-7-3-5-8(6-4-7)20-21-14-11(17)9(15)13(19)10(16)12(14)18/h3-6H,2,19H2,1H3

InChI Key

IYQOYJXTJWMAJV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N=NC2=C(C(=C(C(=C2F)F)N)F)F

Origin of Product

United States

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